N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 3,4-dimethoxyphenyl ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of a carboxamide group through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products Formed
Major products formed from these reactions include various substituted hydrazinecarboxamides, oxides, and reduced hydrazine derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group but different substituents.
Uniqueness
N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-amino-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-7-4-3-6(5-8(7)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWFFBOMWOSQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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